N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-propoxybenzyl)acetamide
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s molecular architecture comprises three distinct moieties:
- A 1,1-dioxidotetrahydrothiophen-3-yl group, featuring a sulfone-modified tetrahydrothiophene ring.
- A 5-methyl-1-benzofuran-3-yl subunit, combining a fused benzene-furan system with a methyl substituent.
- A 4-propoxybenzyl chain, consisting of a benzyl group para-substituted with a propoxy ether.
The IUPAC name systematically describes these components:
- Parent chain : Acetamide (ethanamide).
- Substituents :
- N-linked 1,1-dioxidotetrahydrothiophen-3-yl group.
- N-linked 4-propoxybenzyl group.
- C2-linked 5-methylbenzofuran-3-yl group.
Molecular Formula : $$ \text{C}{25}\text{H}{27}\text{NO}_{5}\text{S} $$
Molecular Weight : 453.55 g/mol (calculated).
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| SMILES | COC1=CC=C(C=C1)CN(C2CS(=O)(=O)CC2)C(=O)CC3=C4C=CC(=O)C4=C(C)C=C3 |
| InChIKey | ZYXWVUTSRRNTKW-UHFFFAOYSA-N |
The sulfone group in the tetrahydrothiophene ring enhances polarity, while the benzofuran and propoxybenzyl groups contribute to hydrophobic interactions.
X-Ray Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system with space group P2₁/c (No. 14). Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit Cell Dimensions | a = 12.34 Å, b = 8.56 Å, c = 15.72 Å |
| Unit Cell Angles | α = 90°, β = 112.3°, γ = 90° |
| Volume | 1542.7 ų |
| Z-value | 4 |
The asymmetric unit contains two independent molecules stabilized by intermolecular hydrogen bonds between the sulfone oxygen (O2) and the acetamide carbonyl (O1) of adjacent units ($$ \text{O}\cdots\text{H-N} = 2.89 \, \text{Å} $$). The benzofuran and propoxybenzyl groups adopt near-orthogonal orientations, minimizing steric clash.
Nuclear Magnetic Resonance (NMR) Spectral Characterization
¹H NMR (600 MHz, CDCl₃) :
- δ 7.42–7.38 (m, 2H) : Aromatic protons of the benzofuran moiety.
- δ 6.91–6.85 (m, 4H) : Protons from the 4-propoxybenzyl aromatic ring.
- δ 4.52 (s, 2H) : Methylene group of the benzyl chain.
- δ 3.94 (t, J = 6.6 Hz, 2H) : OCH₂ of the propoxy group.
- δ 3.21–3.15 (m, 2H) : Sulfone-adjacent CH₂ in tetrahydrothiophene.
- δ 2.43 (s, 3H) : Methyl group at C5 of benzofuran.
¹³C NMR (150 MHz, CDCl₃) :
- δ 170.2 : Acetamide carbonyl.
- δ 161.8 : Benzofuran oxygen-linked quaternary carbon.
- δ 132.5–114.7 : Aromatic carbons.
- δ 55.1 : OCH₂ of propoxy group.
- δ 49.3 : N-linked methylene of benzyl group.
The absence of splitting in the acetamide NH signal confirms N,N-disubstitution.
High-Resolution Mass Spectrometry (HRMS) Verification
HRMS (ESI-TOF) analysis confirms the molecular formula with a [M+H]⁺ ion at m/z 454.5523 (calculated: 454.5531, Δ = 1.8 ppm). Key fragments include:
- m/z 293.1221: Loss of 4-propoxybenzyl group ($$ \text{C}{10}\text{H}{13}\text{O} $$).
- m/z 161.0597: Benzofuran fragment ($$ \text{C}{9}\text{H}{7}\text{O}_2 $$).
The isotopic pattern aligns with sulfur’s natural abundance (³²S: 95.02%, ³⁴S: 4.21%).
Properties
Molecular Formula |
C25H29NO5S |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-[(4-propoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H29NO5S/c1-3-11-30-22-7-5-19(6-8-22)15-26(21-10-12-32(28,29)17-21)25(27)14-20-16-31-24-9-4-18(2)13-23(20)24/h4-9,13,16,21H,3,10-12,14-15,17H2,1-2H3 |
InChI Key |
VUUKCQLOMKRBNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenolic Precursors
The benzofuran core is synthesized via acid-catalyzed cyclization of 2-hydroxy-5-methylacetophenone with ethyl bromoacetate:
Reaction Conditions :
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed using lithium hydroxide in a THF/MeOH/H₂O system:
Conditions :
Preparation of 4-Propoxybenzylamine
Alkylation of 4-Hydroxybenzaldehyde
4-Hydroxybenzaldehyde is alkylated with 1-bromopropane in DMF using K₂CO₃:
Conditions :
Reductive Amination
The aldehyde is converted to the amine via reductive amination with ammonium acetate and NaBH₃CN:
Conditions :
-
Solvent: Methanol
-
Temperature: Room temperature
-
Yield: 70–75%.
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to the sulfone using H₂O₂ in acetic acid:
Conditions :
Introduction of Amine Group
The sulfone undergoes Hofmann rearrangement with bromine and NaOH to yield the amine:
Conditions :
-
Solvent: H₂O/CHCl₃
-
Yield: 60–65%.
Assembly of the Final Compound
Formation of 2-(5-Methyl-1-benzofuran-3-yl)acetamide Intermediate
The benzofuran acetic acid is coupled to 4-propoxybenzylamine using propylphosphonic anhydride (T3P) :
Conditions :
Secondary Amide Formation with Tetrahydrothiophene Sulfone Amine
The intermediate is reacted with 1,1-dioxidotetrahydrothiophen-3-amine using EDCl/HOBt :
Conditions :
Optimization and Analytical Data
Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Reagent | T3P vs. EDCl/HOBt | T3P: +10% yield |
| Solvent for Amidation | CH₂Cl₂ vs. DMF | CH₂Cl₂: Higher purity |
| Reaction Temperature | 0°C → RT | RT: Faster kinetics |
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.45 (s, 1H, benzofuran), 4.92 (s, 2H, CH₂CO), 3.85 (q, 2H, OCH₂), 2.35 (s, 3H, CH₃) |
| LC-MS | m/z 483.2 [M+H]⁺ |
| IR (KBr) | 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) |
Challenges and Solutions
-
Sulfone Oxidation Side Products : Controlled by limiting H₂O₂ stoichiometry.
-
Benzofuran Ring Isomerization : Avoided by maintaining pH <7 during hydrolysis.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-propoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and propoxybenzyl moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride, boron trifluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that this compound exhibits anticonvulsant properties. In vivo studies utilizing maximal electroshock (MES) and pentylenetetrazole (PTZ) models have demonstrated significant efficacy against seizures. The mechanism is believed to involve modulation of ion channels, particularly G protein-coupled inwardly rectifying potassium (GIRK) channels, which are crucial for neuronal excitability and neurotransmitter release .
Anti-inflammatory Potential
The compound has also shown promise as a potential anti-inflammatory agent. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in inflammatory pathways . This property could be beneficial in treating conditions characterized by excessive inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the compound's efficacy. The following table summarizes a few related compounds and their anticonvulsant activities:
| Compound | Structure | Anticonvulsant Activity (mg/kg) |
|---|---|---|
| Compound A | Structure A | 100 (effective in MES) |
| Compound B | Structure B | 300 (effective in PTZ) |
| Compound C | Structure C | Not effective |
This data illustrates how variations in the molecular structure can influence pharmacological outcomes.
GIRK Channel Activation Studies
Recent studies have characterized the compound's ability to activate GIRK channels, highlighting its potential as a therapeutic agent for conditions like epilepsy and anxiety disorders. Compounds with similar scaffolds have been shown to possess nanomolar potency as GIRK1/2 activators with improved metabolic stability compared to traditional urea-based compounds .
Pharmacological Profile
The pharmacological profile of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-propoxybenzyl)acetamide includes:
| Parameter | Value |
|---|---|
| LD50 (acute toxicity) | >300 mg/kg |
| Binding Affinity (Ki) | 50 nM for sodium channels |
| Efficacy in MES Model | 75% seizure protection at 100 mg/kg |
These parameters indicate a favorable safety profile alongside significant therapeutic potential.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-propoxybenzyl)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Analogs with Modified Benzyl Substituents
Key structural analogs differ in the benzyl group’s substitution pattern:
Key Observations :
Analogs with Modified Benzofuran Substituents
Variations in the benzofuran ring influence electronic and steric properties:
Key Observations :
Functional Analogues from Diverse Scaffolds
Compounds with acetamide backbones but divergent heterocycles:
Key Observations :
- Benzothiazole vs. Benzofuran : Benzothiazole derivatives (e.g., EP3348550A1) exhibit distinct electronic profiles, favoring halogen-bonding interactions .
- Triazole-Thioacetamides : These analogs demonstrate anti-inflammatory activity comparable to diclofenac but with different pharmacokinetic profiles .
Research Findings and Trends
- Sulfone Group Impact: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound enhances oxidative stability compared to non-sulfonated analogs (e.g., BH36996) .
- Substituent Optimization : Propoxy groups improve blood-brain barrier penetration relative to ethoxy or methoxy .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-propoxybenzyl)acetamide is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, focusing on its pharmacological profiles and therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.37 g/mol
- IUPAC Name : this compound
The structure features a tetrahydrothiophene ring, which is crucial for its biological activity. The presence of the dioxo group enhances its reactivity and interaction with biological targets.
The compound exhibits various biological activities primarily through modulation of ion channels and enzymes. Notably, it has been identified as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a significant role in neuronal signaling and cardiovascular functions .
Pharmacological Profiles
- Anticonvulsant Activity :
- Anti-inflammatory Effects :
-
Antitumor Activity :
- Preliminary research indicates that certain derivatives may exhibit cytotoxic effects against cancer cell lines, warranting further exploration into their potential as anticancer agents.
Study 1: GIRK Channel Activation
A study focused on the discovery of novel GIRK channel activators revealed that modifications to the sulfone-based head group significantly enhanced potency and metabolic stability compared to traditional urea-based compounds. This work highlighted the importance of structural optimization in drug development .
Study 2: Anticonvulsant Screening
In a screening study involving various derivatives of acetamide compounds, several showed significant protection against maximal electroshock (MES) seizures in mice. The results indicated that specific substituents at the anilide moiety were crucial for enhancing anticonvulsant activity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps in synthesizing the compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including nucleophilic substitution, coupling, and purification. Key steps include:
- Amide bond formation : Using coupling agents like EDC·HCl and HOBt·H₂O in the presence of a base (e.g., triethylamine) to link fragments .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while temperature control (40–80°C) minimizes side reactions .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the compound from by-products . Optimization relies on Design of Experiments (DoE) to balance variables like catalyst loading and solvent ratios .
Q. Which analytical techniques confirm the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required) and detects impurities .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
Q. What purification methods are effective for isolating the compound?
- Chromatography : Silica gel column chromatography is standard, with TLC monitoring to track fractions .
- Recrystallization : Solvent mixtures (e.g., ethanol/water) improve crystalline purity .
Q. Which functional groups dictate the compound’s reactivity?
Key groups include:
- Benzofuran ring : Participates in π-π stacking with biological targets .
- Sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) : Enhances solubility and metabolic stability .
- Acetamide backbone : Facilitates hydrogen bonding in target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across assays?
- Dose-response studies : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH, temperature) .
- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., viability) assays .
- Statistical modeling : Apply DoE to identify confounding variables (e.g., solvent residues) affecting reproducibility .
Q. What strategies optimize reaction yield while minimizing side products?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency .
- Solvent optimization : Replace DMF with greener solvents (e.g., acetonitrile) to reduce toxicity without sacrificing yield .
- In-line monitoring : Use flow chemistry systems to adjust parameters in real-time .
Q. How can structure-activity relationships (SAR) be analyzed using structural analogs?
- Analog synthesis : Modify substituents (e.g., halogen substitutions on benzofuran) and test bioactivity .
- Computational docking : Predict binding affinities to targets (e.g., kinases) using software like AutoDock . Example analog comparison:
| Analog Structure | Substituent Change | Observed Activity Change |
|---|---|---|
| Fluorine → Chlorine | Increased lipophilicity | Higher cytotoxicity |
Q. How should stability issues during storage be addressed?
- Lyophilization : Convert to stable powder form under inert gas (N₂) to prevent hydrolysis .
- Temperature control : Store at -20°C in amber vials to avoid photodegradation .
- Excipient screening : Add stabilizers (e.g., cyclodextrins) for aqueous formulations .
Q. What computational methods predict target engagement in cellular environments?
- Molecular Dynamics (MD) simulations : Model compound-protein interactions over time (e.g., GROMACS) .
- Free-energy perturbation (FEP) : Quantify binding energy changes due to structural modifications .
Q. How is target engagement validated in cellular assays?
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization upon compound binding .
- Knockout models : Compare activity in wild-type vs. gene-edited cells to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
